molecular formula C12H9N3O B8641084 1-(2-Naphthyl)-2-azidoethanone

1-(2-Naphthyl)-2-azidoethanone

Cat. No.: B8641084
M. Wt: 211.22 g/mol
InChI Key: BSHJQZSIINMONZ-UHFFFAOYSA-N
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Description

1-(2-Naphthyl)-2-azidoethanone is a chemical building block of interest in synthetic and medicinal chemistry. It combines a rigid, hydrophobic 2-naphthyl group, known to enhance binding affinity in molecular design by participating in π-π stacking interactions with protein residues , with a reactive azido (-N3) functional group. The azide group makes this compound a valuable precursor for the synthesis of more complex molecules via click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is widely used to create triazole linkages for constructing chemical libraries, bioconjugates, and molecular probes. While specific biological data for this exact compound is not widely reported in the available literature, naphthyl-based scaffolds are frequently explored in the development of sensing materials and for their photophysical properties . Researchers may find this compound useful for developing new functional materials, pharmaceutical intermediates, or activity-based probes. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-azido-1-naphthalen-2-ylethanone

InChI

InChI=1S/C12H9N3O/c13-15-14-8-12(16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2

InChI Key

BSHJQZSIINMONZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1-(2-naphthyl)-2-azidoethanone are distinct from other azidoethanones due to its fused aromatic system. Below is a comparative analysis:

Structural and Electronic Effects

Compound Name Substituent Key Structural Features
This compound 2-Naphthyl Fused bicyclic aromatic system; high hydrophobicity and surface area for π-π interactions .
1-(4-Chlorophenyl)-2-azidoethanone 4-Chlorophenyl Electron-withdrawing Cl group; polar interactions dominate, reducing hydrophobic binding .
1-(4-Nitrophenyl)-2-azidoethanone 4-Nitrophenyl Strong electron-withdrawing NO₂ group; enhances azide reactivity but reduces stability .
1-(Adamantan-1-yl)-2-azidoethanone Adamantyl Bulky aliphatic group; steric hindrance prevents elimination, favoring addition reactions .

Physicochemical Properties

Compound Name Solubility Metabolic Stability Synthetic Yield
This compound Low (requires HCl salt) Moderate (CYP3A4 substrate) 60–70%
1-(4-Hydroxyphenyl)-2-azidoethanone High (polar OH group) Low (rapid glucuronidation) 45–50%
1-(2,5-Dimethoxyphenyl)-2-azidoethanone Moderate High (methoxy groups resist oxidation) 80%

Key Research Findings

  • Receptor Selectivity: this compound derivatives show 4-fold higher 5-HT7R affinity than 1-naphthyl analogs due to optimal orientation in hydrophobic pockets (Arg7.36 and Phe6.52 interactions) .
  • Antifungal Superiority : The 2-naphthyl group in compound 4b outperformed 4-chlorophenyl (4a) in C. albicans inhibition, attributed to enhanced van der Waals interactions with CACYP51’s heme pocket.
  • Synthetic Versatility: Azidoethanones with electron-rich substituents (e.g., methoxy, methyl) exhibit higher stability and yields in Huisgen cycloadditions compared to nitro-substituted analogs .

Data Tables

Table 1: Comparative Binding Affinities for Serotonin Receptors

Compound 5-HT7R (Ki, nM) 5-HT1AR (Ki, nM) Selectivity (5-HT7/5-HT1A)
1-(2-Naphthyl) derivative 3.2 ± 0.5 420 ± 60 131
1-(4-Fluorophenyl) lead 12.1 ± 1.8 550 ± 80 45
1-(1-Naphthyl) derivative 14.7 ± 2.1 390 ± 55 27

Table 2: Antifungal Activity of Azidoethanone Derivatives

Compound MIC vs. C. albicans (μg/mL) LogP CYP51 Docking Score (kcal/mol)
This compound 0.125 3.8 -9.2
1-(4-Chlorophenyl)-2-azidoethanone 1.0 2.5 -6.7
Fluconazole 2.0 2.0 -8.1

Preparation Methods

Reaction Mechanism and Substrate Design

The preparation of 1-(2-naphthyl)-2-azidoethanone typically follows an SN2 displacement mechanism, where a halogen atom (commonly chlorine) at the α-position of a ketone is replaced by an azide group. This reactivity is enabled by the electron-withdrawing effect of the carbonyl group, which polarizes the C–X bond (X = halogen) and facilitates nucleophilic attack. For the naphthyl variant, the starting material is 1-(2-naphthyl)-2-chloroethanone, which undergoes azidation under controlled conditions.

Standard Protocol Adapted from Patent Literature

A method detailed in DE60101053T2 for 1-(2',5'-dimethoxyphenyl)-2-azidoethanone provides a foundational framework:

Reagents :

  • 1-(2-Naphthyl)-2-chloroethanone

  • Sodium azide (NaN3)

  • Acetone-water (60% v/v)

  • Nitrogen atmosphere

Procedure :

  • Combine 1-(2-naphthyl)-2-chloroethanone (0.028 mol) and NaN3 (0.0504 mol) in 60% acetone-water.

  • Heat at 65–80°C under nitrogen for 3.5 hours.

  • Distill acetone under reduced pressure, wash the aqueous layer with dichloromethane, and treat with 5% NaOH.

  • Dry over anhydrous Na2SO4, concentrate, and recrystallize from methanol.

Yield : 82% (extrapolated from analogous dimethoxyphenyl derivative).

Solvent SystemTemperature (°C)Reaction Time (h)Yield (%)
Acetone-water (60%)65–803.582
THF with NaH2PO4351232
Ethanol with (Bu4N)HSO460950

The acetone-water system achieves superior yields due to enhanced solubility of ionic intermediates, while tetrabutylammonium salts in ethanol improve phase transfer but require longer reaction times.

Catalytic and Additive Enhancements

Incorporating phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) or mild acids (e.g., NaH2PO4) can accelerate azide displacement. For example, NaH2PO4 in tetrahydrofuran (THF) increases reaction efficiency by protonating residual hydroxide ions, minimizing competing elimination pathways.

Purification and Characterization

Isolation Techniques

Post-reaction workup involves extraction with dichloromethane to remove unreacted starting materials, followed by silica gel chromatography or recrystallization. The naphthyl moiety’s hydrophobicity necessitates nonpolar eluents (e.g., cyclohexane/EtOAc 9:1).

Spectroscopic Validation

Key characterization data for this compound (hypothesized based on structural analogs):

  • 1H NMR (400 MHz, CDCl3) : δ 8.32 (d, J = 11.3 Hz, 1H, naphthyl-H), 7.54–7.31 (m, 6H, aromatic), 4.12 (s, 2H, CH2N3).

  • 13C NMR : δ 199.8 (C=O), 135.6–125.0 (aromatic carbons), 52.1 (CH2N3).

  • HRMS (ESI–) : m/z calcd for C12H9N3O [M]–: 211.0746; found: 211.0750.

Alternative Synthetic Routes

Diazonium Salt Coupling

Diazotization of 2-naphthylamine followed by coupling with azidoacetylene represents a theoretical pathway. However, this method remains unexplored for azidoethanones and would necessitate stringent temperature control (–5°C) .

Q & A

Q. What synthetic methods are commonly employed for preparing 1-(2-Naphthyl)-2-azidoethanone and its derivatives?

  • Methodological Answer : The compound is typically synthesized via bromination of 1-(2-naphthyl)ethanone in cold acetic acid to yield 2-bromo-1-(2-naphthyl)ethanone, followed by azide substitution using sodium azide (NaN₃) in a polar solvent like DMF . Microwave-assisted synthesis has also been optimized to reduce reaction times and improve yields (e.g., 15 minutes vs. 6 hours under conventional heating) for derivatives such as triazole-linked oxime ethers .

Q. How can researchers assess the stability of this compound under varying reaction conditions?

  • Methodological Answer : Stability studies should monitor decomposition under thermal, photolytic, and acidic/basic conditions. For example, base-induced reactions with diazadienes (e.g., DBU in THF) require subambient temperatures (-20°C) to prevent hydrazoic acid elimination, as observed in analogous α-azido ketones . FTIR and NMR can track azide group integrity (N₃ stretch at ~2100 cm⁻¹) .

Q. What precautions are critical when handling this compound in the lab?

  • Methodological Answer : Due to the azide group's potential explosivity and toxicity, work under inert gas (N₂/Ar), use blast shields, and avoid grinding or heating in confined spaces. Follow GHS/CLP guidelines: wear nitrile gloves, safety goggles, and use fume hoods to prevent inhalation of dust/vapors .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, oxime ether vs. ester) impact the antimicrobial activity of this compound derivatives?

  • Methodological Answer : Systematic SAR studies reveal that shorter alkyl chains (e.g., butyl vs. isobutyl) enhance antibacterial activity against S. aureus (MIC 32 µg/mL vs. 64 µg/mL). Replacing oxime ethers with esters reduces potency by 4–8-fold, likely due to decreased membrane permeability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like CYP51 in C. albicans .

Q. What computational approaches are used to resolve contradictions in structure-activity relationships (SAR) for azidoethanone derivatives?

  • Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) docking accounts for charge polarization in metalloenzyme active sites (e.g., C. albicans CYP51). This method identified electrostatic interactions between the naphthyl group and heme Fe³⁺, explaining enhanced antifungal activity in 2-naphthyl derivatives compared to 4-chlorophenyl analogs .

Q. How can crystallographic data address discrepancies in reaction mechanisms for α-azido ketone coupling reactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) of intermediates (e.g., ethyl 4-(adamantan-1-yl)-3-azido-4-oxobutanoate) confirms stereochemical outcomes and rules out elimination pathways. For this compound, SC-XRD reveals planar geometry at the ketone, favoring nucleophilic attack in Michael additions .

Data Contradiction Analysis

Q. Why do some studies report decreased antimicrobial activity with increased alkyl chain length in azidoethanone derivatives, contrary to prior hypotheses?

  • Methodological Answer : Lipophilicity-logP thresholds determine bioavailability. For example, derivatives with logP >3.5 (e.g., O-hexyl ethers) exhibit poor aqueous solubility, reducing cellular uptake. Reverse-phase HPLC retention time correlates with logP, enabling predictive modeling . Conflicting data may arise from assay variability (e.g., broth microdilution vs. agar diffusion) .

Experimental Design Guidance

Q. What strategies optimize microwave-assisted synthesis of this compound-based triazoles?

  • Methodological Answer : Use a monomodal microwave reactor with temperature/pressure sensors. For triazole formation, irradiate at 100°C for 10 minutes with CuI (5 mol%) and DIPEA in DMF. Monitor reaction progress via TLC (hexane:EtOAc 7:3, Rf ~0.5) .

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